![molecular formula C21H20N4O2 B5508907 4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)

4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

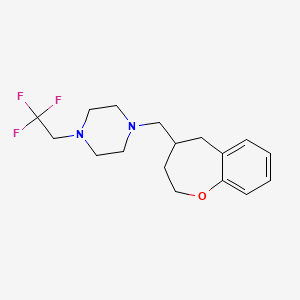

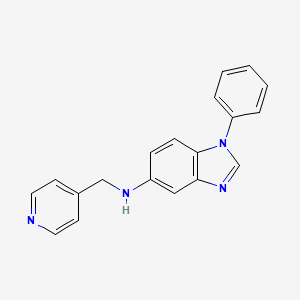

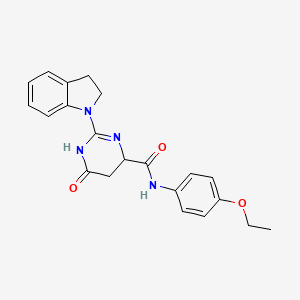

The synthesis of compounds related to 4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone involves multiple steps, including nucleophilic addition and cyclization reactions. These compounds are synthesized with the goal of exploring their anticancer and anti-inflammatory properties, employing various analytical techniques for characterization (Boddu et al., 2018).

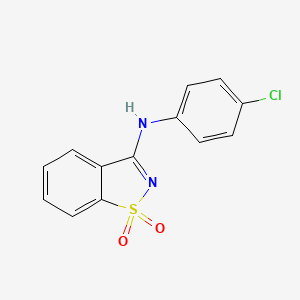

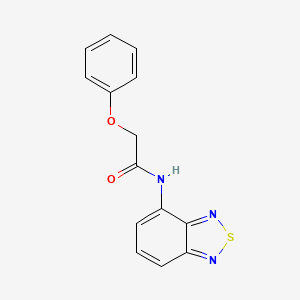

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through techniques such as X-ray diffraction, showing the planarity of the benzimidazole ring and the conformation of the piperazine ring. These structural features are crucial for the biological activity of these compounds (Özbey et al., 1998).

Chemical Reactions and Properties

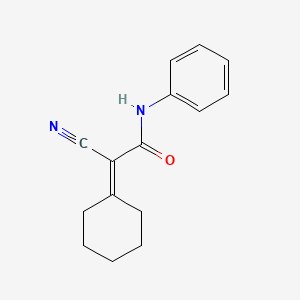

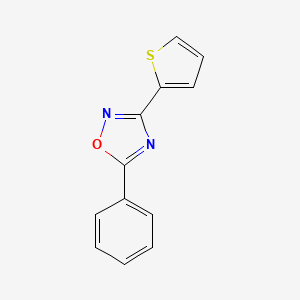

Chemical properties of these compounds include reactions such as electrochemical synthesis, where electrochemically generated p-quinone imine participates in Michael addition reactions. This approach is used to synthesize arylthiobenzazoles, indicating the versatility of the compound's chemical reactivity (Amani & Nematollahi, 2012).

Physical Properties Analysis

Physical properties of these compounds, such as solubility and crystal packing, are influenced by their molecular structure. The presence of functional groups like the imidazole and piperazine rings affects these properties, which are essential for the compound's application in drug development (Mahesha et al., 2019).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of these compounds, are crucial for their pharmacological activity. These properties are explored through synthesis and modification of the compound's structure, aiming to enhance its therapeutic efficacy while minimizing unwanted reactions (Gabriele et al., 2006).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research has demonstrated the effectiveness of benzimidazole derivatives, including compounds structurally related to "4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone," as corrosion inhibitors for steel in acidic environments. These inhibitors show high efficiency in protecting steel surfaces from corrosion, with the mechanism involving adsorption of the molecules onto the metal surface, forming a protective layer. Studies utilize techniques such as potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and quantum chemical calculations to evaluate and support their findings (Yadav et al., 2016).

Antimicrobial Activity

Compounds structurally similar to "4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone" have been synthesized and tested for their antimicrobial activities. These compounds show promising activity against various bacterial and fungal strains, with some exhibiting significant protection levels in vitro. Research in this area focuses on the synthesis and characterization of these compounds, followed by evaluations of their biological activity using different microbial strains (Ahmed et al., 2017).

Anticancer Activity

Several studies have investigated the anticancer potential of benzimidazole and piperazine derivatives. These compounds have been evaluated in vitro against various human cancer cell lines, including cervical carcinoma, breast carcinoma, and kidney cell lines. Some derivatives have shown high activity against these cell lines, highlighting the potential of these molecules as anticancer agents. The structure-activity relationship and molecular docking studies further support the observed anticancer activities, providing insights into the interactions with biological targets (Boddu et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-15-6-8-16(9-7-15)25-13-12-24(14-19(25)26)21(27)18-5-3-2-4-17(18)20-22-10-11-23-20/h2-11H,12-14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHYGCCKEKGMGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC=CC=C3C4=NC=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)

![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)

![1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5508884.png)

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)

![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)

![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)